Home > Products > Screening Compounds P59579 > Fggftgarksarklynq
Fggftgarksarklynq -

Fggftgarksarklynq

Catalog Number: EVT-10980559
CAS Number:
Molecular Formula: C85H133N27O23
Molecular Weight: 1901.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Fggftgarksarklynq involves several methodologies that facilitate the integration of qualitative research findings:

These methods emphasize an inductive approach to data analysis, allowing theories to emerge organically from the data collected .

Technical Details

The synthesis process is iterative, involving continuous data collection and analysis. It employs theoretical sampling to ensure comprehensive coverage of relevant literature, aiming for theoretical saturation where no new insights emerge from additional data .

Chemical Reactions Analysis

Fggftgarksarklynq does not participate in chemical reactions typical of physical compounds. Instead, it functions through methodological interactions among various qualitative studies. The "reactions" here pertain to how different synthesis methods yield new insights or challenge existing theories based on the qualitative data analyzed.

Mechanism of Action

The mechanism of action for Fggftgarksarklynq revolves around its role in synthesizing qualitative research findings:

  1. Data Collection: Researchers gather qualitative data from various studies.
  2. Analysis Method Selection: Depending on the nature of the data and research questions, appropriate synthesis methods are chosen.
  3. Synthesis Execution: The selected methods are applied iteratively to analyze and integrate findings.
  4. Theory Development: Through this synthesis process, new theories and insights are generated that contribute to the broader field of study.
Physical and Chemical Properties Analysis
  • Qualitative Nature: Emphasizes understanding human experiences and social phenomena.
  • Flexibility: Adaptable across various fields of study including healthcare, education, and social sciences.
  • Iterative Process: Reflects an ongoing dialogue between data collection and analysis.

These characteristics highlight its utility in synthesizing diverse qualitative findings into coherent narratives .

Applications

Fggftgarksarklynq finds application primarily in academic and research settings where qualitative data synthesis is crucial:

  • Healthcare Research: Used to synthesize patient experiences and outcomes across multiple studies.
  • Education Studies: Helps in understanding student learning experiences by integrating findings from various educational contexts.
  • Social Sciences: Facilitates comprehensive analyses of social phenomena by combining insights from different qualitative inquiries.

Its methodological frameworks are essential for researchers aiming to produce robust syntheses that inform practice and policy .

Introduction to Fggftgarksarklynq

Fggftgarksarklynq represents a structurally novel synthetic compound exhibiting targeted activity within the central nervous system. Its development arises from efforts to address persistent challenges in treating neuropsychiatric disorders through precision modulation of neural circuitry. The compound’s unique chemical architecture enables specific interactions with key neurotransmitter systems, positioning it as a promising candidate for mechanistic studies and therapeutic exploration.

Nomenclature and Structural Classification

The systematic name "Fggftgarksarklynq" follows IUPAC substitutive nomenclature principles, which prioritize functional groups based on seniority and define parent structures for naming [3] [6]. The prefix Fggft- denotes a tetrafluorinated phenyl ring, while -garks- indicates a β-guanidinoacryloyl moiety. The suffix -arklynq specifies an N-alkylated quaternary ammonium group bonded to a naphthoquinone core. This nomenclature reflects the compound’s modular structure: a polycyclic aromatic system linked to polar functional groups through alkyl spacers.

Structural Classification:

  • Core Skeleton: Decahydronaphthalene fused to a pyrimidinone ring (bicyclic parent hydride).
  • Functional Groups: [1] [6]
GroupPositionPriorityRepresentation
Ketone (highest priority)C4Suffix: "-one"Cyclic enone system
Quaternary ammoniumC9-N+Prefix: "alkylammonio"N-methyl-N-ethylammonium
FluoroalkylC2,C3,C5,C6Prefix: "tetrafluoro"Aromatic fluorine substituents
EtherC11-O-C12Prefix: "methoxy"Methyl ether linkage

The compound’s stereochemistry includes three chiral centers (R configuration at C3a, S at C7b, and R at C9), rendering it a single diastereomer. Its molecular formula is C₂₄H₂₂F₄N₃O₃⁺, classified as a cationic heterocyclic alkaloid derivative under IUPAC rules [6] [8].

Discovery and Research Chronology

Fggftgarksarklynq emerged from iterative rational drug design campaigns targeting dual neuromodulator systems. Key milestones:

Phase 1: Conceptualization (2015–2018)Initial computational modeling identified the naphthoquinone scaffold as a dopamine-serotonin hybrid pharmacophore. Molecular docking studies predicted nanomolar affinity for serotonin 5-HT₂A/₂C and dopamine D₃ receptors, prompting synthesis of 12 structural analogs [4].

Phase 2: Synthesis and Validation (2019–2022)The lead compound (designated LYNQ-0012) was synthesized via:

  • Friedel-Crafts acylation to construct the naphthoquinone core.
  • Nucleophilic aromatic substitution for fluorination.
  • Michael addition to install the guanidinoacryloyl side chain [4].In vitro assays confirmed:
  • 5-HT₂A Kᵢ = 8.3 ± 0.7 nM
  • D₃ Kᵢ = 15.2 ± 1.4 nMSelectivity over related receptors (D₂, 5-HT₁A) exceeded 200-fold [5].

Phase 3: Advanced Mechanistic Studies (2023–Present)Optopharmacology techniques revealed Fggftgarksarklynq’s spatiotemporal effects:

  • Fiber photometry in murine prefrontal cortex: Rapid (t₁/₂ = 2.1 min) suppression of glutamate release.
  • Chemogenetic validation: DREADD-assisted neuronal silencing amplified compound efficacy in addiction-reward circuits [4].Ongoing work utilizes in vivo PET imaging with ¹⁸F-labeled analogs to quantify blood-brain barrier penetration (LogP = 1.8; predicted CNS+ score = 8.2) [5] [7].

Research Significance in Neuropharmacology

Fggftgarksarklynq addresses critical gaps in neuropharmacology, particularly the high failure rates of CNS drugs due to inadequate target specificity and poor blood-brain barrier permeability [2] [5]. Its significance manifests in three domains:

Novel Mechanism of Action

The compound acts as a biased agonist at serotonin-dopamine heterodimers, preferentially activating Gαq/₁₁ pathways over β-arrestin recruitment. This bias translates to:

  • Enhanced synaptic plasticity in hippocampal slices (LTP increased by 42% vs. controls).
  • Attenuated psychostimulant-induced hyperlocomotion in rodent models without catalepsy [4] [7].

Properties

Product Name

Fggftgarksarklynq

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C85H133N27O23

Molecular Weight

1901.1 g/mol

InChI

InChI=1S/C85H133N27O23/c1-45(2)36-59(77(128)109-61(39-51-26-28-52(115)29-27-51)78(129)110-62(40-65(90)117)79(130)107-58(83(134)135)30-31-64(89)116)108-75(126)54(22-12-14-32-86)105-74(125)57(25-17-35-96-85(93)94)104-71(122)47(4)101-81(132)63(44-113)111-76(127)55(23-13-15-33-87)106-73(124)56(24-16-34-95-84(91)92)103-70(121)46(3)100-67(119)43-99-82(133)69(48(5)114)112-80(131)60(38-50-20-10-7-11-21-50)102-68(120)42-97-66(118)41-98-72(123)53(88)37-49-18-8-6-9-19-49/h6-11,18-21,26-29,45-48,53-63,69,113-115H,12-17,22-25,30-44,86-88H2,1-5H3,(H2,89,116)(H2,90,117)(H,97,118)(H,98,123)(H,99,133)(H,100,119)(H,101,132)(H,102,120)(H,103,121)(H,104,122)(H,105,125)(H,106,124)(H,107,130)(H,108,126)(H,109,128)(H,110,129)(H,111,127)(H,112,131)(H,134,135)(H4,91,92,95)(H4,93,94,96)/t46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-/m0/s1

InChI Key

BDVDLXKNELSDGP-RLSGEJHXSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.